molecular formula C8H5ClF2O2 B1388171 5-Chloro-2,3-difluoro-4-methylbenzoic acid CAS No. 773869-46-8

5-Chloro-2,3-difluoro-4-methylbenzoic acid

Cat. No. B1388171
CAS RN: 773869-46-8
M. Wt: 206.57 g/mol
InChI Key: XNUGHWYSXYFWKR-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoro-4-methylbenzoic acid is a chemical compound with the formula C8H5ClF2O2 . It is an important intermediate in medicinal compounds and pesticides .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2,3-difluoro-4-methylbenzoic acid is C8H5ClF2O2 . The average mass is 206.574 Da and the monoisotopic mass is 205.994614 Da .

Scientific Research Applications

Synthesis of Quinolone Antibacterial Agents

5-Chloro-2,3-difluoro-4-methylbenzoic acid: is a valuable intermediate in the synthesis of quinolone-3-carboxylic acids, which are potent antibacterial agents . These compounds have garnered attention due to their high activity and favorable pharmacokinetic properties. The presence of halogen atoms in the benzoic acid structure is crucial for the antibacterial activity of the resulting quinolones.

Organic Synthesis Research

In organic chemistry, the compound can be used to study various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in creating a variety of complex molecules and understanding the reactivity of benzylic positions in aromatic compounds.

NMR Spectroscopy Studies

The compound’s unique chemical shifts can be analyzed using ¹H NMR Spectroscopy to understand the electronic environment of protons in halogenated aromatic systems . This information is valuable for the structural elucidation of similar organic compounds.

Safety and Hazards

The safety data sheet for 5-Chloro-2,3-difluoro-4-methylbenzoic acid provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Mechanism of Action

Mode of Action

The mode of action of 5-Chloro-2,3-difluoro-4-methylbenzoic acid involves interactions at the benzylic position . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring can influence these reactions, potentially enhancing the compound’s reactivity or altering its selectivity for certain targets.

Pharmacokinetics

Similar compounds often exhibit high gi absorption . The presence of halogen atoms (chlorine and fluorine) and a methyl group on the benzene ring can influence the compound’s lipophilicity, which can affect its distribution within the body and its bioavailability.

Result of Action

The molecular and cellular effects of 5-Chloro-2,3-difluoro-4-methylbenzoic acid’s action depend on its specific targets and the nature of its interactions with these targets . The compound’s effects can range from altering enzyme activity and influencing signal transduction pathways to impacting cellular metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2,3-difluoro-4-methylbenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture.

properties

IUPAC Name

5-chloro-2,3-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUGHWYSXYFWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654090
Record name 5-Chloro-2,3-difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773869-46-8
Record name 5-Chloro-2,3-difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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